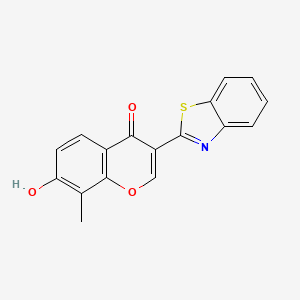

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one” is a derivative of benzothiazole . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as antibacterial properties .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve both conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . An example of green synthesis is Sc(OTf)3-catalyzed MW-assisted atom-economy three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones .

Molecular Structure Analysis

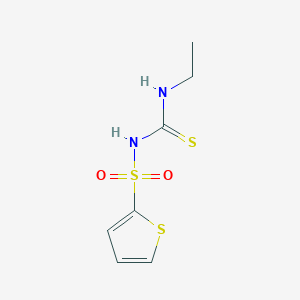

The molecular formula of the compound is C16H9NO3S . The structure includes a benzothiazole moiety and a chromen-4-one moiety . The exact mass and monoisotopic mass of the compound are 295.03031432 g/mol .

Chemical Reactions Analysis

Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized, which allows for the synthesis of a wide variety of aromatic azoles .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 87.7 Ų .

Applications De Recherche Scientifique

Anti-Tumor Activity

Benzothiazole derivatives, including 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one, have shown significant anti-tumor activity. A study demonstrated that these compounds are effective against various human cancer cell lines, such as breast, colon, and renal cancer. The research suggests that the 4-(benzothiazol-2-yl) substituent in these compounds plays a critical role in their anti-tumor properties (Wang et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives are also employed as corrosion inhibitors. A study on benzothiazole derivatives, including this compound, revealed their efficiency in protecting steel against corrosion in acidic environments. The research highlighted that these compounds could adsorb onto surfaces by both physical and chemical means, offering additional stability and higher inhibition efficiencies (Hu et al., 2016).

Phototautomerization Processes

The effects of solvent, temperature, and viscosity on the phototautomerization processes of benzothiazole derivatives were studied, suggesting that these compounds, including this compound, undergo excited-state intramolecular proton transfer. This property is significant for the development of photodynamic therapy and the design of photoactive materials (Vázquez et al., 2007).

Apoptotic Activity in Cancer Cells

Benzothiazole derivatives, including the specific compound , have been shown to induce apoptosis in cancer cells. One study demonstrated that a derivative, AMBAN, induced apoptosis in human leukemia cells through a mitochondrial/caspase 9/caspase 3-dependent pathway, suggesting potential for therapeutic applications (Repický et al., 2009).

Synthesis and Pharmacological Interest

Benzothiazole derivatives have been synthesized through environmentally friendly methods, indicating the potential for large-scale production with minimal environmental impact. The resulting compounds exhibit significant pharmacological interest, hinting at their potential in various therapeutic applications (Fatemi et al., 2017).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been studied for their interaction with various molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger . These targets play crucial roles in neurological functions, and their modulation can lead to significant biological effects.

Mode of Action

Benzothiazole derivatives have been known to exhibit good binding properties with epilepsy molecular targets . This suggests that the compound might interact with its targets, leading to changes in their function and subsequent biological effects.

Biochemical Pathways

Benzothiazole derivatives have been associated with the modulation of various biochemical pathways, including those involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .

Result of Action

Benzothiazole derivatives have been known to manifest profound antimicrobial activity . This suggests that the compound might have significant effects at the molecular and cellular levels.

Safety and Hazards

While specific safety and hazard information for “3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one” is not available, it’s important to note that benzothiazole derivatives are synthesized using green chemistry principles . This means that the synthesis avoids the use of toxic solvents and minimizes the formation of side products .

Orientations Futures

Benzothiazoles, including “3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one”, have great potential for drug design due to their high biological and pharmacological activity . The development of new synthetic approaches and patterns of reactivity could lead to the creation of new drugs and materials .

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S/c1-9-13(19)7-6-10-15(20)11(8-21-16(9)10)17-18-12-4-2-3-5-14(12)22-17/h2-8,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUHSLHZQMUHKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2404192.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404195.png)

![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)

![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)

![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)

![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)